1-[(4-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946355-33-5
Cat. No.: VC11926194
Molecular Formula: C20H13ClF4N2O2
Molecular Weight: 424.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946355-33-5 |
|---|---|
| Molecular Formula | C20H13ClF4N2O2 |
| Molecular Weight | 424.8 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13ClF4N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
| Standard InChI Key | JNAUEIKFOUQQDT-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Introduction
1-[(4-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine core with various functional groups, including a 4-chlorobenzyl moiety and a 4-fluoro-3-(trifluoromethyl)phenyl group. This compound has a molecular formula of C19H15ClF4N2O and a molecular weight of approximately 396.79 g/mol. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Synthesis
The synthesis of this compound typically involves multiple steps, each requiring careful optimization to ensure high yields and purity of the final product. While specific synthesis protocols are not detailed here, such processes generally involve reactions that form the dihydropyridine core and attach the necessary functional groups.
Interaction Studies
Interaction studies with biological macromolecules such as proteins and nucleic acids are crucial for understanding the mechanism of action of this compound. Techniques such as spectroscopy and molecular docking simulations can provide insights into its therapeutic potential and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(4-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxamide | Similar chlorophenyl and trifluoromethyl groups | Antimicrobial |
| N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridine | Dihydropyridine core with trifluoromethoxy substitution | Antitumor |
| N-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]methyl]-4-(1,8-naphthyridin-2-yl)butanamide | Contains naphthyridine moiety | Anti-inflammatory |
The uniqueness of 1-[(4-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific combination of halogenated phenyl groups and the dihydropyridine framework, which may confer distinct pharmacological properties compared to other similar compounds.
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